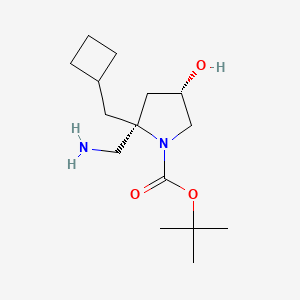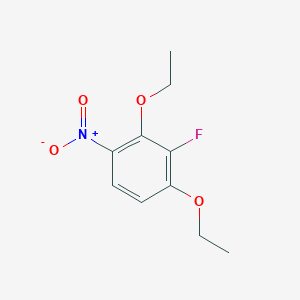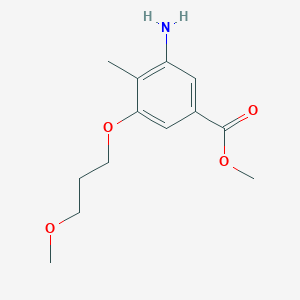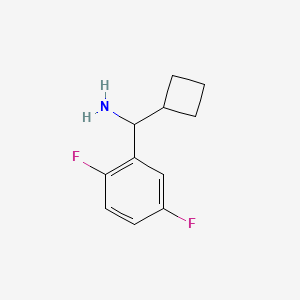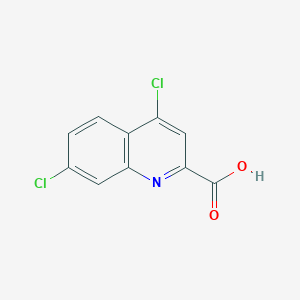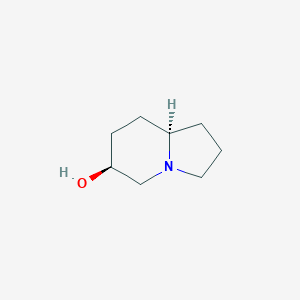![molecular formula C15H11N3O4 B12995787 5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12995787.png)
5-((Phenoxycarbonyl)amino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). The structure of this compound includes a pyrrolo[2,3-b]pyridine core, which is a fused bicyclic system, and a carboxylic acid group at the 3-position, with a phenoxycarbonylamino substituent at the 5-position .
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- typically involves multi-step synthetic routes. One common method includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of the Carboxylic Acid Group: This step often involves carboxylation reactions using reagents like carbon dioxide or carboxylic acid derivatives.
Attachment of the Phenoxycarbonylamino Group: This can be done through nucleophilic substitution reactions where the phenoxycarbonyl group is introduced using phenyl chloroformate or similar reagents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure efficient synthesis.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential as an inhibitor of fibroblast growth factor receptors, which play a role in cell proliferation and differentiation.
Industry: It may be used in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- involves its interaction with fibroblast growth factor receptors. By binding to these receptors, the compound inhibits their activation and subsequent signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- include other pyrrolo[2,3-b]pyridine derivatives with different substituents. These compounds may also exhibit FGFR inhibitory activity but differ in their potency and selectivity. For example:
1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid derivatives: These compounds have variations in the carboxylic acid group, which can affect their biological activity.
Phenoxycarbonylamino-substituted pyrrolo[2,3-b]pyridines: These derivatives may have different substituents on the phenoxy group, influencing their interaction with FGFRs.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-[(phenoxycarbonyl)amino]- lies in its specific substituent pattern, which contributes to its potent FGFR inhibitory activity and potential therapeutic applications .
Propriétés
Formule moléculaire |
C15H11N3O4 |
|---|---|
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
5-(phenoxycarbonylamino)-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H11N3O4/c19-14(20)12-8-17-13-11(12)6-9(7-16-13)18-15(21)22-10-4-2-1-3-5-10/h1-8H,(H,16,17)(H,18,21)(H,19,20) |
Clé InChI |
NLCLJKOMPJQWJU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)NC2=CC3=C(NC=C3C(=O)O)N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


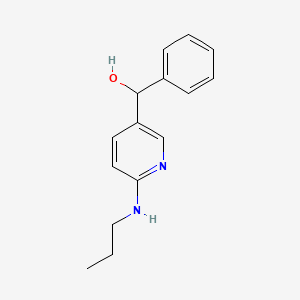

![5,8-Dihydro-6H-pyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12995721.png)
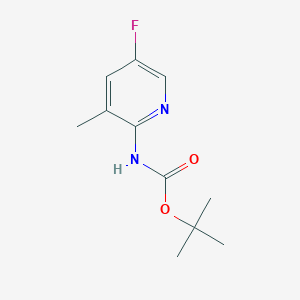
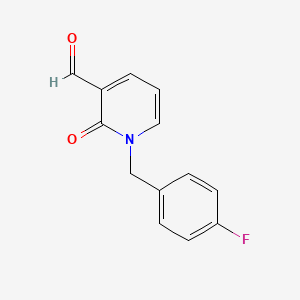
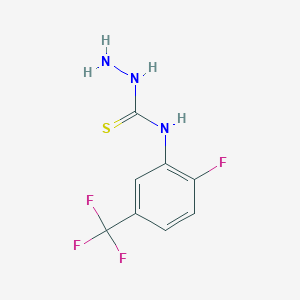
![2-(4-Aminopiperidin-1-yl)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B12995753.png)
